
Cholesteryl tetradecyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholesteryl tetradecyl ether is a cholesterol derivative where the hydroxyl group of cholesterol is replaced by a tetradecyl ether group. This compound is part of the broader class of cholesteryl ethers, which are known for their stability and unique properties. This compound is used in various scientific research applications due to its non-metabolizable nature, making it a valuable tool for studying lipid metabolism and other biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cholesteryl tetradecyl ether typically involves the reaction of cholesterol with tetradecyl mesylate in the presence of a base. One common method involves the use of sodium hydride (NaH) in anhydrous toluene as the solvent. The reaction is carried out under anhydrous conditions at elevated temperatures (around 80°C) to ensure the formation of the ether linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The reaction mixture is typically purified using techniques such as column chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Cholesteryl tetradecyl ether can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, where the ether group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Formation of cholesteryl ketones or aldehydes.
Reduction: Formation of cholesteryl alcohols.
Substitution: Formation of various cholesteryl derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Cholesteryl tetradecyl ether has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of cholesteryl ethers and their interactions with other molecules.
Biology: Employed in studies of lipid metabolism and transport, as it serves as a non-metabolizable analog of cholesteryl esters.
Medicine: Investigated for its potential role in drug delivery systems due to its stability and ability to incorporate into lipid-based carriers.
Wirkmechanismus
Cholesteryl tetradecyl ether exerts its effects primarily through its incorporation into lipid membranes and lipoproteins. It mimics the behavior of cholesteryl esters but is not metabolized by cellular enzymes. This allows researchers to track the movement and distribution of lipids in biological systems without the confounding effects of metabolism. The compound interacts with various molecular targets, including lipoproteins and cell membranes, influencing their structure and function .
Vergleich Mit ähnlichen Verbindungen
Cholesteryl tetradecyl ether can be compared with other cholesteryl ethers and esters:
Cholesteryl oleyl ether: Similar in structure but with an oleyl group instead of a tetradecyl group. Exhibits different phase behavior and stability.
Cholesteryl myristyl ether: Contains a myristyl group, leading to variations in physical properties and applications.
Cholesteryl esters: Differ in the linkage between the cholesterol and the acyl chain, affecting their metabolic stability and biological functions.
This compound stands out due to its unique combination of stability and non-metabolizable nature, making it a valuable tool in various research fields.
Eigenschaften
CAS-Nummer |
75010-38-7 |
|---|---|
Molekularformel |
C41H74O |
Molekulargewicht |
583.0 g/mol |
IUPAC-Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-3-tetradecoxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C41H74O/c1-7-8-9-10-11-12-13-14-15-16-17-18-30-42-35-26-28-40(5)34(31-35)22-23-36-38-25-24-37(33(4)21-19-20-32(2)3)41(38,6)29-27-39(36)40/h22,32-33,35-39H,7-21,23-31H2,1-6H3/t33-,35+,36+,37-,38+,39+,40+,41-/m1/s1 |
InChI-Schlüssel |
ZKJCJOBODMKHLW-UATRQTRPSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCO[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
Kanonische SMILES |
CCCCCCCCCCCCCCOC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



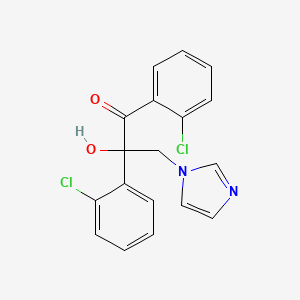

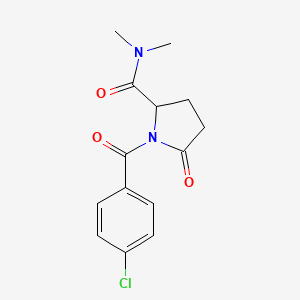
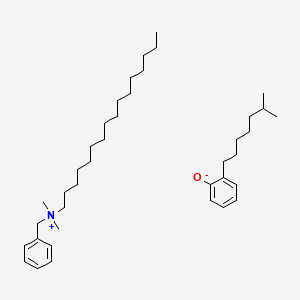
![N,N-Bis[[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]methyl]stearamide](/img/structure/B12674997.png)

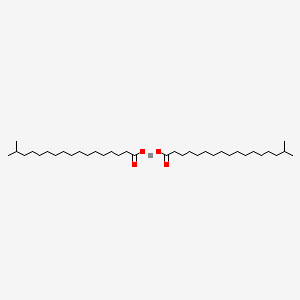
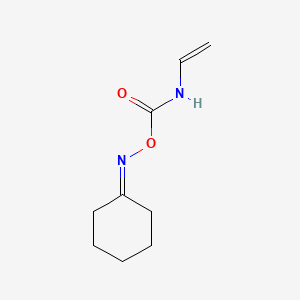

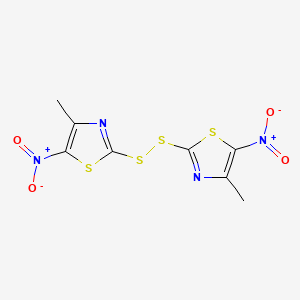
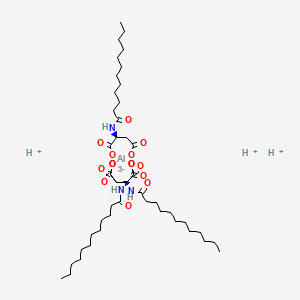
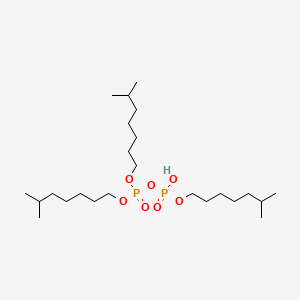
![Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one](/img/structure/B12675053.png)
